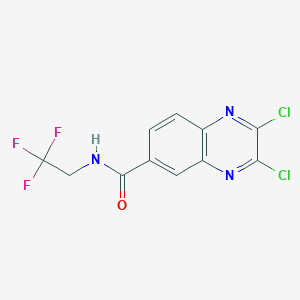

2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide

Description

2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide is a quinoxaline derivative featuring dichloro substituents at positions 2 and 3, a carboxamide group at position 6, and a 2,2,2-trifluoroethylamine moiety. Quinoxalines are heterocyclic compounds with a bicyclic structure composed of benzene and pyrazine rings, often modified to enhance biological activity or physicochemical properties. The dichloro groups contribute to electron-withdrawing effects, while the trifluoroethyl group increases lipophilicity and metabolic stability.

Properties

CAS No. |

138452-91-2 |

|---|---|

Molecular Formula |

C11H6Cl2F3N3O |

Molecular Weight |

324.08 g/mol |

IUPAC Name |

2,3-dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide |

InChI |

InChI=1S/C11H6Cl2F3N3O/c12-8-9(13)19-7-3-5(1-2-6(7)18-8)10(20)17-4-11(14,15)16/h1-3H,4H2,(H,17,20) |

InChI Key |

XOLRXOZPSPTSRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC(F)(F)F)N=C(C(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Quinoxaline Core

The quinoxaline backbone is constructed via cyclization of o-phenylenediamine derivatives. A one-pot method using o-phenylenediamine , oxalic acid , and silica gel or methanesulfonic acid in toluene at 110°C generates 2,3-dihydroxyquinoxaline. Subsequent chlorination with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 110°C for 1 hour yields 2,3-dichloroquinoxaline.

- Step 1 : o-Phenylenediamine (1 g), oxalic acid (1.28 g), and silica gel (3 g) in toluene (15 mL) react at 110°C for 5 hours.

- Step 2 : POCl₃ (8.4 mL) and DMF (5 mL) are added, followed by 1 hour at 110°C.

- Yield : 92% (white solid, m.p. 148–150°C).

Carboxylic Acid Functionalization at Position 6

Nitration of 2,3-dichloroquinoxaline at position 6, followed by reduction and oxidation, introduces the carboxylic acid group. Ethyl 2,3-dioxoquinoxaline-6-carboxylate is hydrolyzed under acidic conditions to yield 2,3-dichloroquinoxaline-6-carboxylic acid.

Key Reaction :

$$

\text{2,3-Dichloroquinoxaline} \xrightarrow[\text{HNO}3]{\text{H}2\text{SO}4} \text{6-Nitro-2,3-dichloroquinoxaline} \xrightarrow[\text{H}2/\text{Pd}]{\text{Reduction}} \text{6-Amino-2,3-dichloroquinoxaline} \xrightarrow[\text{KMnO}_4]{\text{Oxidation}} \text{2,3-Dichloroquinoxaline-6-carboxylic Acid}

$$

Amidation with 2,2,2-Trifluoroethylamine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2,2,2-trifluoroethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

- Step 1 : 2,3-Dichloroquinoxaline-6-carboxylic acid (1.0 g, 0.0042 mol) in THF (10 mL) reacts with HATU (0.62 g) and Et₃N (0.86 g).

- Step 2 : 2,2,2-Trifluoroethylamine (0.0051 mol) is added, stirring for 2 hours.

- Yield : 90–95% after extraction and purification.

One-Pot Synthesis from Functionalized o-Phenylenediamine

Direct Cyclization and Chlorination

A streamlined approach starts with 4-carbamoyl-1,2-phenylenediamine , which undergoes cyclization with oxalic acid and simultaneous chlorination. This method avoids intermediate isolation, improving efficiency.

Reaction Scheme :

$$

\text{4-Carbamoyl-1,2-phenylenediamine} + \text{Oxalic Acid} \xrightarrow[\text{Silica Gel}]{\text{Toluene, 110°C}} \text{6-Carbamoyl-2,3-dihydroxyquinoxaline} \xrightarrow[\text{POCl₃/DMF}]{\text{Chlorination}} \text{2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide}

$$

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Silica Gel | 110 | 92 |

| Methanesulfonic Acid | 110 | 85 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Critical Parameters

- Chlorination Reagents : POCl₃ outperforms thionyl chloride in selectivity for 2,3-dichloro substitution.

- Amidation Agents : HATU-mediated coupling provides superior yields compared to traditional acid chloride routes.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Over-chlorination at position 6 is mitigated by using DMF as a catalyst, which enhances POCl₃ reactivity at positions 2 and 3.

Carboxamide Stability

The trifluoroethyl group’s electron-withdrawing nature necessitates mild amidation conditions to prevent decomposition. Low-temperature (0–5°C) reactions in anhydrous THF are optimal.

Industrial-Scale Considerations

Cost-Effectiveness

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to its oxidized forms.

Reduction: Reduction of the quinoxaline ring or other functional groups.

Substitution: Replacement of chlorine atoms or other substituents with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various quinoxaline derivatives with different functional groups .

Scientific Research Applications

2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6)

- Structure : Chloro at C3, diethylcarboxamide at C2.

- Key Differences :

- Substituent positions differ (chloro at C3 vs. C2/C3 in the target compound).

- Diethyl vs. trifluoroethyl groups: The trifluoroethyl group enhances electronegativity and lipophilicity.

- Synthesis : Prepared via Pd(II)-catalyzed coupling, yielding 49% product after chromatography .

- Physicochemical Data :

- Melting point: 91–93°C.

- NMR: Distinct quartets (δ 3.65, 3.20) and triplets (δ 1.34, 1.16) for diethyl groups.

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (Compound 3f)

2,3-Di(furan-2-yl)-6-isocyanatoquinoxaline (Compound 2)

- Structure : Furan substituents at C2/C3, isocyanate at C4.

- Key Differences :

- Furan rings introduce π-conjugation and planarity, contrasting with the electron-withdrawing chloro groups in the target compound.

- Isocyanate group offers reactivity distinct from carboxamide.

- Synthesis: Derived from 6-amino-2,3-di(furan-2-yl)quinoxaline using triphosgene .

6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline

- Structure : Nitro at C6, thiophenes at C2/C3.

- Thiophenes contribute sulfur-based interactions and altered electronic profiles.

- Crystallography: Monoclinic crystal system (P21/c), with detailed bond angles and lengths reported .

Q & A

Q. What are the recommended synthetic routes for 2,3-Dichloro-N-(2,2,2-trifluoroethyl)quinoxaline-6-carboxamide?

The compound can be synthesized via coupling reactions using carbonyldiimidazole (CDI) as a carbonyl source under anhydrous conditions. This method, adapted from similar trifluoroethyl carboxamide syntheses, ensures efficient activation of carboxylic acid intermediates. Key steps include the formation of the quinoxaline core followed by selective substitution with trifluoroethylamine derivatives. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- NMR : Use - and -NMR to confirm the trifluoroethyl group and chlorinated quinoxaline structure.

- X-ray diffraction (XRD) : Monoclinic crystal systems (space group ) are typical for quinoxaline derivatives. Bond angles (e.g., C–N–C ≈ 120°) and torsion angles should align with reported quinoxaline scaffolds .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected based on analogs) .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines via electron-withdrawing effects. Fluorine’s inductive properties also improve membrane permeability and binding affinity in hydrophobic protein pockets, as observed in fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Systematic substitution : Replace chlorine atoms with other halogens (e.g., F, Br) or electron-deficient groups to assess impact on target binding.

- Docking studies : Use software like AutoDock Vina to model interactions with quinoxaline-recognizing enzymes (e.g., kinases). Compare binding poses with analogs like 2-chloro-3-(trifluoromethyl)quinoxaline .

- Pharmacokinetic profiling : Evaluate trifluoroethyl’s role in CYP450-mediated metabolism using liver microsomes .

Q. What strategies mitigate instability of the chlorinated quinoxaline core during storage?

- Storage : Use amber vials under inert gas (N/Ar) at −20°C to prevent photodegradation and hydrolysis.

- Excipient compatibility : Avoid basic excipients (e.g., Mg-stearate) that may dehydrohalogenate the chloride substituents. Stability studies under accelerated conditions (40°C/75% RH) are recommended .

Q. How should conflicting crystallographic data (e.g., bond angles) be resolved?

Validate findings using complementary techniques:

- DFT calculations : Compare experimental bond angles (e.g., C–N–C = 120.08° in monoclinic systems) with theoretical models .

- Multi-temperature XRD : Assess thermal motion effects on structural parameters .

- Cross-reference databases : Check the Cambridge Structural Database for quinoxaline derivatives with similar substituents .

Methodological Considerations

- Handling hazardous groups : Use gloveboxes for trifluoroethylamine intermediates (volatile, toxic) and chlorinated solvents. Emergency protocols for spills should include neutralization with activated carbon .

- Data reproducibility : Document reaction conditions meticulously (e.g., solvent purity, drying time) to ensure synthetic reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.